N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
Description
Historical Context of Naphthalene Carboxamide Derivatives in Medicinal Chemistry
Naphthalene carboxamides have emerged as a privileged scaffold in medicinal chemistry due to their planar aromatic structure, which facilitates π-π stacking interactions with biological targets, and their synthetic versatility. Early work in the 2000s focused on derivatives such as N-[3-(4-substituted-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamides, which exhibited potent multidrug resistance (MDR) reversal activity in murine leukemia models. These compounds leveraged the naphthalene core’s ability to intercalate into cellular membranes and inhibit efflux pumps like P-glycoprotein. Subsequent studies expanded the applications of naphthalene carboxamides to antimicrobial agents, particularly against Mycobacterium tuberculosis, where derivatives like 1-hydroxynaphthalene-2-carboxanilides demonstrated low micromolar inhibitory concentrations. The incorporation of hydroxynaphthalene moieties further enhanced hydrogen-bonding capabilities, a feature critical for targeting hydrophobic enzyme active sites.
Role of Chlorophenyl Substitutions in Bioactive Molecule Design
The chlorophenyl group in this compound serves dual roles: electronic modulation and steric stabilization. Chlorine’s electron-withdrawing nature increases the compound’s lipophilicity, enhancing membrane permeability, while its halogen bonding potential strengthens interactions with target proteins. In comparative studies of hydroxynaphthalene carboxanilides, para-chloro substitutions improved antiproliferative activity against THP-1 leukemia cells by 40% compared to unsubstituted analogs. This effect correlates with the chlorine atom’s ability to stabilize charge-transfer complexes within the ATP-binding pockets of kinases. Furthermore, the ortho-chlorine position in the phenyl ring introduces steric hindrance, which can selectively block metabolic degradation pathways mediated by cytochrome P450 enzymes.
Significance of Amino Group Positioning in Aromatic Pharmacophores
The 4-amino group on the chlorophenyl ring of this compound is strategically positioned to participate in hydrogen-bonding networks with biological targets. In naphthalene carboxamides, amino groups at the para-position of the anilide moiety have been shown to increase solubility by 30% in aqueous media compared to meta-substituted derivatives. This positional preference aligns with computational models predicting stronger interactions with aspartate residues in enzyme active sites. For instance, in salicylanilide derivatives, the 4-amino group forms a critical hydrogen bond with Thr315 in the epidermal growth factor receptor (EGFR), reducing its kinase activity by 70% at 10 µM concentrations. Additionally, the amino group’s lone pair electrons contribute to resonance stabilization of the carboxamide linkage, prolonging metabolic stability in vivo.
The synthesis of this compound typically involves a multi-step sequence starting with 1-hydroxynaphthalene-2-carboxylic acid. Condensation with 4-amino-2-chloroaniline in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) yields the target compound after purification. Key synthetic challenges include minimizing racemization at the carboxamide bond and ensuring regioselective substitution on the naphthalene ring. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to under 2 hours while maintaining yields above 85%.
Properties
CAS No. |
67728-26-1 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-(4-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-9-11(19)6-8-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22) |
InChI Key |
WCILLABDKIZPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
Reagents :
-
Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N-Hydroxysuccinimide (NHS) or N,N-Diisopropylethylamine (DIPEA)
Procedure :
-
Activate 1-hydroxynaphthalene-2-carboxylic acid with DCC/HATU in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 4-amino-2-chloroaniline dropwise under nitrogen.
-
Stir at 25–40°C for 12–24 hours.
Direct Acid-Chloride Method
Reagents :
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (C₂O₂Cl₂)
Procedure :
-
Convert 1-hydroxynaphthalene-2-carboxylic acid to its acid chloride via reflux with SOCl₂.
-
React with 4-amino-2-chloroaniline in tetrahydrofuran (THF) at 0°C.
-
Quench with ice-water and extract with ethyl acetate.
Synthesis of 4-Amino-2-chloroaniline
Catalytic Hydrogenation of Nitro Precursors
Catalyst : Raney nickel or cobalt, with organic sulfur additives (e.g., bis-(2-hydroxyethyl) sulfide).
Procedure :
-
Hydrogenate 2-chloro-4-nitroaniline at 50–150°C under 50–150 bar H₂ pressure.
-
Filter and recrystallize the product from toluene.
Reductive Amination of Ketones
Substrate : p-Chloroacetophenone
Reagents : Methylamine, Raney nickel, methanol
Procedure :
-
React p-chloroacetophenone with methylamine in methanol.
-
Hydrogenate at 100°C under 140 bar H₂.
-
Distill the product under reduced pressure.
Optimization and Comparative Analysis
Table 1: Reaction Conditions and Yields
| Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Carbodiimide coupling | HATU/DIPEA | 25–40 | Ambient | 65–78 |
| Acid-chloride coupling | SOCl₂ | 0–25 | Ambient | 70–82 |
| Nitro hydrogenation | Raney Ni + sulfide | 100–150 | 50–150 | 74–89 |
| Reductive amination | Raney Ni | 100 | 140 | 68–76 |
Key Observations :
-
Catalytic hydrogenation with sulfur additives suppresses dehalogenation, preserving the chloro substituent.
-
HATU-mediated coupling offers higher reproducibility but incurs greater cost compared to acid chlorides.
Purification and Characterization
Chromatography : Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase achieves >98% purity.
Spectroscopy :
Industrial-Scale Considerations
Batch vs. Continuous Flow :
-
Batch : Preferred for small-scale synthesis (1–10 kg) due to flexibility.
-
Continuous : Pressure-tube reactors with in-line separators enhance throughput for >100 kg production.
Catalyst Recycling : Raney nickel retains activity for 5–7 cycles when washed with methanol.
Challenges and Mitigation Strategies
-
Hydroxyl Group Reactivity : Protection with tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions during coupling.
-
Amine Oxidation : Conduct reactions under nitrogen to avoid amine degradation.
Emerging Methodologies
Enzymatic Catalysis : Lipase-mediated amidation in non-aqueous media shows promise for greener synthesis, though yields remain suboptimal (45–55%) .
Chemical Reactions Analysis
Hydroxyl Group
The hydroxyl group participates in:
-
Acetylation : Reacts with acetic anhydride to form O-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications .
-
Metal coordination : Binds to transition metals (e.g., Fe³⁺) in chelation studies, forming complexes with potential catalytic activity .
Carboxamide Group
-
Hydrolysis : Under acidic conditions (HCl, 100°C), the amide bond hydrolyzes to regenerate the carboxylic acid and aniline derivatives .
-
Nucleophilic substitution : The chlorine atom on the chlorophenyl group undergoes substitution with amines or alkoxides .
Chlorophenyl Group
-
Suzuki coupling : The chloro substituent enables cross-coupling with boronic acids in palladium-catalyzed reactions to generate biaryl derivatives .
Interaction Studies with Biological Targets
The compound inhibits adenovirus (HAdV) replication by targeting DNA processes. Derivatives with substituted benzamide groups show enhanced selectivity:
| Derivative | IC₅₀ (μM) | Selectivity Index (SI) | Mechanistic Target |
|---|---|---|---|
| 6 | 0.45 | >120 | Early-stage viral replication |
| 43 | 0.27 | >150 | DNA polymerase inhibition |
| 47 | 0.89 | >110 | Viral capsid assembly |
Data from anti-HAdV assays suggest sub-micromolar potency for select derivatives .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its chlorine and hydroxyl substitutions:
| Analog | Key Structural Difference | Reactivity Profile |
|---|---|---|
| N-(4-Aminophenyl)-1-hydroxynaphthalene-2-carboxamide | Lacks chlorine substituent | Reduced electrophilic substitution potential |
| 1-Hydroxy-2-naphthalenecarboxylic acid | No carboxamide group | Limited participation in nucleophilic reactions |
| 4-Chloroaniline | Simplified aromatic system | Higher susceptibility to oxidation |
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various organic reactions such as acylation and amidation, making it versatile for synthetic applications .
Biology
The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and protein functions. Preliminary studies suggest it may interact with specific enzymes or receptors linked to disease pathways, indicating its relevance in biological research .
Medicine
This compound has shown promise in therapeutic applications:
- Antiviral Activity : Novel derivatives of this compound have been identified as potent inhibitors of human adenovirus (HAdV), with some exhibiting low cytotoxicity and high selectivity indexes .
- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Data Tables
Case Study 1: Antiviral Activity
A series of substituted analogues of this compound were evaluated for their inhibitory effects on HAdV. Compounds demonstrated sub-micromolar potency with minimal cytotoxicity, suggesting their potential as therapeutic agents against viral infections .
Case Study 2: Antibacterial Activity
In vitro testing revealed that certain derivatives exhibited antibacterial activity comparable to established antibiotics like ampicillin. Notably, specific compounds showed effective minimum inhibitory concentrations (MIC) against resistant bacterial strains, indicating their potential utility in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antimicrobial Activity
and describe N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides and their derivatives. Key comparisons include:
Key Observations :
- Substituent Position : Alkoxy groups at the ortho position (e.g., 2-butoxy) enhance antimicrobial activity compared to para substitutions (e.g., 4-butoxy) .
- Amino vs.
Antiviral Analogues
highlights substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent human adenovirus inhibitors. Although these compounds replace the naphthalene core with a benzene ring, they share critical pharmacophores:
Structural Divergence :
Physicochemical and Analytical Comparisons
- LogP and Solubility : The target compound (LogP 3.64) is more lipophilic than Naftol AS-E (N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, LogP ~3.0), which could influence membrane permeability .
- Chromatographic Behavior : The target compound elutes earlier than Naftol AS-E in reverse-phase HPLC due to differences in hydroxyl group positioning (1-hydroxy vs. 3-hydroxy) .
SAR Trends and Optimization Potential
- Antimicrobial SAR : Alkoxy chain length and substitution position directly correlate with activity. For example, 2-butoxy derivatives () show lower MICs than shorter-chain analogs .
- Antiviral SAR: Chlorine at the 2-position of the phenyl ring (as in the target compound) is critical for adenovirus inhibition, suggesting similar optimization strategies .
Biological Activity
N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide, also known by its CAS number 67728-26-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : 312.75 g/mol
- LogP : 3.64
These properties suggest a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.
Research indicates that this compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways.
Antiviral Activity
A notable study reported that derivatives of this compound exhibited potent activity against Human Adenovirus (HAdV), with selectivity indexes exceeding 100. Compounds derived from this structure were shown to inhibit the HAdV DNA replication process, highlighting its potential as an antiviral agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and THP-1 (monocytic leukemia) cells. The mechanism involved cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Key Findings from Anticancer Studies:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Induces apoptosis via ROS generation |
| This compound | THP-1 | 8.3 | Causes G1 phase arrest and apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study indicated that it possesses significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This was attributed to its structural features that enhance interaction with bacterial targets .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has suggested that modifications to the anilide ring can significantly affect both potency and selectivity against different biological targets .
Case Studies
- Antiviral Efficacy : A series of derivatives were synthesized and tested against HAdV, revealing that certain modifications led to enhanced antiviral activity while maintaining low cytotoxicity levels.
- Cancer Cell Studies : Research demonstrated that compounds similar to this compound could effectively induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. How to evaluate antimicrobial activity of derivatives?
- Methodology : Conduct MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Compare with positive controls (e.g., ciprofloxacin) and analyze dose-response curves. Structural analogs with electron-withdrawing groups (e.g., Cl) often enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
